Direct Head-to-Head Comparison: Trypanocidal Activity Against T. cruzi Intracellular Amastigotes vs. Clinical Reference Drug Benznidazole
In a head-to-head phenotypic assay against Trypanosoma cruzi intracellular amastigotes (Dm28c-Luc clone), compound C2 (i.e., 2-((3-chlorophenylthio)methyl)-3-hydroxynaphthalene-1,4-dione) demonstrated an IC50 of 9.36 ± 1.9 µM, compared to the clinical reference drug benznidazole (Bz), which exhibited an IC50 of 1.4 ± 0.4 µM [1]. While Bz is more potent in this assay, C2 was identified as a validated hit compound with a distinct chemotype, no detectable cardiotoxicity, and a favorable starting point for structural optimization [1].
| Evidence Dimension | In vitro trypanocidal activity (IC50) against T. cruzi intracellular amastigotes |
|---|---|
| Target Compound Data | IC50 = 9.36 ± 1.9 µM |
| Comparator Or Baseline | Benznidazole (Bz): IC50 = 1.4 ± 0.4 µM |
| Quantified Difference | Bz is approximately 6.7-fold more potent than C2 in this assay |
| Conditions | T. cruzi Dm28c-Luc intracellular amastigotes; luminescent assay (CellTiter-Glo) |
Why This Matters
This direct comparison establishes C2 as a chemically distinct hit compound with confirmed activity against the clinically relevant intracellular stage of T. cruzi, providing a non-nitroheterocyclic starting point for Chagas disease drug discovery programs seeking to circumvent benznidazole-associated toxicity.
- [1] Lara LS, Moreira CS, Calvet CM, Lechuga GC, Souza RS, Bourguignon SC, Ferreira VF, Rocha D, Pereira MCS. Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi. Molecules, 2021, 26(2), 423. (Table 2 and surrounding text; IC50 data for C2 and Bz.) View Source
